An In-depth Technical Guide to Bis(triethoxysilyl)methane: Structure, Properties, and Applications
An In-depth Technical Guide to Bis(triethoxysilyl)methane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Bis(triethoxysilyl)methane (BTESM) is an organosilane compound of significant interest in materials science and biomedical applications. Its unique chemical structure, featuring two triethoxysilyl groups bridged by a methylene (B1212753) group, allows it to act as a versatile precursor in the formation of organic-inorganic hybrid materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in the sol-gel process and drug delivery systems.
Chemical Structure and Properties
Bis(triethoxysilyl)methane is characterized by a central methylene bridge connecting two silicon atoms, each of which is bonded to three ethoxy groups. This dipodal structure is fundamental to its ability to form stable, cross-linked networks.[1]
Chemical Structure:
Caption: Chemical structure of Bis(triethoxysilyl)methane.
Physical and Chemical Properties:
A summary of the key physical and chemical properties of bis(triethoxysilyl)methane is presented in the table below.
| Property | Value |
| Molecular Formula | C13H32O6Si2 |
| Molecular Weight | 340.56 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 114-115 °C at 3.5 mmHg[3] |
| Melting Point | < 0 °C[4] |
| Density | 0.974 g/mL[4] |
| Refractive Index | 1.4098 at 20 °C[3] |
| Vapor Pressure | < 1 mmHg at 25 °C[5][6] |
| Solubility | Reacts with water[5][6] |
| Purity | >95.0% (GC) |
| CAS Number | 18418-72-9[2] |
Spectroscopic Data
While readily available spectra for bis(triethoxysilyl)methane are limited, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy groups, a quartet for the methylene protons (CH₂) of the ethoxy groups, and a singlet for the central methylene bridge protons (Si-CH₂-Si).
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the methyl and methylene carbons of the ethoxy groups, as well as a characteristic upfield signal for the central methylene carbon attached to the silicon atoms.
FTIR Spectroscopy: The infrared spectrum will be characterized by strong Si-O-C stretching vibrations, C-H stretching and bending modes of the ethoxy and methylene groups, and Si-C bond vibrations. The absence of a strong, broad O-H band would indicate a non-hydrolyzed sample.
Mass Spectrometry: The mass spectrum under electron ionization would likely show fragmentation patterns corresponding to the loss of ethoxy groups, ethylene, and other small fragments from the parent molecule.
Experimental Protocols
Synthesis of Bis(triethoxysilyl)methane
A common method for the synthesis of bis(triethoxysilyl)methane is through a Grignard reaction.[2]
Reaction Scheme: The synthesis can be achieved by reacting methylenebis(trichlorosilane) with ethanol (B145695).
Experimental Protocol:
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In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, place a solution of methylenebis(trichlorosilane) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the reaction vessel in an ice bath.
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Slowly add a stoichiometric amount of absolute ethanol to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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The reaction mixture is then filtered to remove any solid byproducts.
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The solvent is removed from the filtrate under reduced pressure.
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The crude product is purified by vacuum distillation to yield pure bis(triethoxysilyl)methane.
Workflow for Synthesis:
Caption: Workflow for the synthesis of bis(triethoxysilyl)methane.
Sol-Gel Process for Silica (B1680970) Nanoparticle Formation
Bis(triethoxysilyl)methane is a key precursor in the sol-gel process to create organic-inorganic hybrid materials.[5]
Mechanism: Hydrolysis and Condensation The sol-gel process involves two main reactions:
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Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol (B1196071) groups (-OH) and ethanol.
-
Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This process leads to the formation of a three-dimensional network.[5]
Reaction Pathway:
Caption: Hydrolysis and condensation pathway of bis(triethoxysilyl)methane.
Experimental Protocol for Silica Nanoparticle Synthesis:
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Prepare a solution of bis(triethoxysilyl)methane in a mixture of ethanol and water.
-
Add a catalyst, such as ammonia (B1221849) or an acid, to initiate the hydrolysis reaction.
-
Stir the mixture at room temperature for a specified period to allow for the formation of a sol.
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Continue stirring until a gel is formed, indicating the formation of a continuous network.
-
The gel is then aged to strengthen the network.
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The solvent is removed from the gel by drying, which can be done at ambient or elevated temperatures, or through supercritical drying to produce aerogels.
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The resulting solid material can be calcined to remove any remaining organic components and to densify the silica network.
Applications in Drug Development
The unique properties of the organosilica materials derived from bis(triethoxysilyl)methane make them promising for applications in drug delivery.[5]
Controlled Drug Release: The porous nature of the silica network formed from bis(triethoxysilyl)methane allows for the encapsulation of drug molecules. The release of the entrapped drug can be controlled by the pore size, surface chemistry, and biodegradability of the silica matrix. This enables sustained and targeted drug delivery, which can improve therapeutic efficacy and reduce side effects.[7] For instance, studies have shown that bis(triethoxysilyl)methane-based silica nanoparticles can achieve high drug encapsulation efficiency and provide sustained release over several days.[5]
Biocompatible Coatings: The organosilica materials can be used as biocompatible coatings for medical implants. These coatings can reduce the risk of rejection and improve the integration of the implant with surrounding tissues.[2]
Logical Relationship in Drug Delivery Application:
Caption: Logic of bis(triethoxysilyl)methane in drug delivery.
Safety and Handling
Bis(triethoxysilyl)methane is a reactive chemical and should be handled with appropriate safety precautions. It is classified as toxic if swallowed and harmful in contact with skin, and it causes serious eye irritation.[6] It is stable in sealed containers but reacts with moisture.[5][6] The hydrolysis of bis(triethoxysilyl)methane produces ethanol.[5][6] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]
References
- 1. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]
- 2. Bis(triethoxysilyl)methane (CAS 18418-72-9) - RUO [benchchem.com]
- 3. bis(triethoxysilyl)methane | CAS#:18418-72-9 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Bis(trimethoxysilylpropyl)amine and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
